molecular formula C8H20O4P2S5 B14724537 Bis(diethoxythiophosphinoyl) trisulphide CAS No. 6926-73-4

Bis(diethoxythiophosphinoyl) trisulphide

Cat. No.: B14724537
CAS No.: 6926-73-4
M. Wt: 402.5 g/mol
InChI Key: IQEAJQZWSFSIDF-UHFFFAOYSA-N
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Description

Bis(diethoxythiophosphinoyl) trisulphide (CAS 6926-73-4) is an organophosphorus compound with the molecular formula C8H20O4P2S5 and a molecular weight of 402.51 g/mol . It is characterized by its unique structure featuring three sulfur atoms bonded to phosphorus atoms and typically appears as a yellowish solid . This compound serves as a versatile precursor and catalyst in the synthesis of organic sulfur compounds, which are vital for various chemical and industrial processes . Its applications span multiple research fields. In polymer and material science, it is investigated as a flame-retardant additive to improve the safety characteristics of polymers and textiles by reducing their flammability . In pharmaceutical research, the compound is utilized for its enzyme-inhibiting properties, which can be harnessed in the development of drugs that target specific biochemical pathways . Furthermore, in agricultural chemistry, its pest control capabilities are explored, as it can protect crops by inhibiting essential enzymes in harmful organisms . The compound has a boiling point of approximately 639.7°C at 760 mmHg and a flash point of 340.7°C . Due to its toxic and flammable nature, careful handling is mandated in all research applications . This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

6926-73-4

Molecular Formula

C8H20O4P2S5

Molecular Weight

402.5 g/mol

IUPAC Name

(diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3

InChI Key

IQEAJQZWSFSIDF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SSSP(=S)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reacting dichlorothiophosphinoyl with ethanol: to form diethoxythiophosphinoyl chloride.

    Further reacting: the diethoxythiophosphinoyl chloride with sulfur to obtain bis(diethoxythiophosphinoyl) trisulphide[][1].

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bis(diethoxythiophosphinoyl) trisulphide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized phosphorus-sulfur compounds.

    Reduction: Can be reduced to simpler phosphorus-sulfur compounds.

    Substitution: Participates in substitution reactions where the ethoxy groups can be replaced by other functional groups[][1].

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halogens or other nucleophiles[][1].

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of other organic phosphorus and sulfur compounds[1][1].
  • Acts as a de-functionalization reagent for borate esters[1][1].

Biology and Medicine:

  • Potential applications in the development of new pharmaceuticals due to its unique chemical properties[1][1].

Industry:

  • Utilized in the production of specialized chemicals and materials[1][1].

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s trisulphide bridge and thiophosphinoyl groups distinguish it from related sulfur- or phosphorus-containing substances. Below is a comparative analysis with key analogs:

Compound Molecular Formula Key Functional Groups Sulfur Content Primary Applications
Bis(diethoxythiophosphinoyl) trisulphide* Hypothetical: C₈H₂₀O₄P₂S₅ Thiophosphinoyl, trisulphide High (5 S atoms) Potential sulfur donor, rubber additive
BIS[3-(Trietoxysilyl)propyl]tetrasulfide (TESPT) C₁₈H₄₂O₆S₄Si₂ Organoethoxysilane, tetrasulfide High (4 S atoms) Rubber coupling agent, industrial intermediate
Triphenylphosphine C₁₈H₁₅P Tertiary phosphine None Ligand, reducing agent in synthesis
Triisopropyl phosphite C₉H₂₁O₃P Phosphite ester None Stabilizer, intermediate in organophosphates

*Note: The molecular formula for this compound is inferred based on its IUPAC name.

Key Observations:
  • Sulfur Content: this compound contains five sulfur atoms (three in the trisulphide bridge and two in thiophosphinoyl groups), exceeding TESPT’s four sulfur atoms . This higher sulfur content may enhance its utility in vulcanization or as a corrosion inhibitor.
  • Functional Groups: Unlike Triphenylphosphine, which lacks sulfur, the thiophosphinoyl groups in the target compound likely confer greater thermal stability and resistance to oxidation .
  • Hybrid Characteristics : The compound combines features of thiophosphoryl derivatives (e.g., nucleophilicity) and polysulphides (e.g., redox activity), making it distinct from phosphites like Triisopropyl phosphite .

Reactivity and Stability

  • Thermal Stability: Organoethoxysilanes like TESPT degrade at temperatures >150°C, releasing ethoxy groups and sulfur . This compound may exhibit similar behavior but with delayed degradation due to stronger P-S bonds.
  • Hydrolytic Sensitivity: Thiophosphinoyl compounds are generally less hydrolytically stable than phosphites. For example, Triisopropyl phosphite hydrolyzes rapidly in acidic conditions , whereas the target compound’s trisulphide bridge may slow hydrolysis.
  • Redox Activity : The trisulphide bridge can participate in disulfide exchange reactions, akin to TESPT’s tetrasulfide functionality in rubber vulcanization .

Analytical Methods

Analytical techniques for characterizing similar compounds include:

  • GC/MS : Used to identify volatile degradation products of phosphites and silanes .
  • HPLC: Effective for quantifying non-volatile thiophosphoryl derivatives .
  • Spectroscopy : FTIR and NMR (³¹P, ¹H) would elucidate the target compound’s structure, as demonstrated for Triphenylphosphine derivatives .

Q & A

Basic Research: What are the optimal synthetic routes for producing Bis(diethoxythiophosphinoyl) trisulphide with high purity?

Methodological Answer:
Synthesis typically involves thiolation and sulfurization of diethoxyphosphine precursors. Key steps include:

  • Reaction stoichiometry control : Maintain a 1:3 molar ratio of diethoxyphosphine to sulfurizing agents (e.g., elemental sulfur or Lawesson’s reagent) to minimize byproducts.
  • Temperature modulation : Conduct reactions at 60–80°C under inert gas (N₂/Ar) to prevent oxidation .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) for isolation. Monitor purity via TLC or GC-MS .

Advanced Research: How can mechanistic insights into the reactivity of this compound be elucidated?

Methodological Answer:
Combine spectroscopic and computational approaches:

  • Spectroscopy : Use ³¹P NMR to track phosphorus-sulfur bond dynamics during reactions. IR spectroscopy identifies thiophosphoryl (P=S) vibrational modes .
  • Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and reaction pathways. Validate with experimental kinetic data .

Basic Characterization: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:
Prioritize multi-modal characterization:

  • NMR : ¹H, ¹³C, and ³¹P NMR confirm backbone structure and substituent arrangement.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (±1 ppm accuracy) .
  • Elemental analysis : Quantify C, H, N, S, and P to validate stoichiometry .

Advanced Application: How does this compound perform in polymer crosslinking or coordination chemistry?

Methodological Answer:
Evaluate its role as a ligand or crosslinker:

  • Coordination studies : Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis and EPR spectroscopy.
  • Polymer networks : Incorporate into rubber or epoxy matrices and assess crosslink density via swelling experiments or DMA .

Data Contradictions: How should researchers address discrepancies in reported thermal stability values?

Methodological Answer:
Systematically isolate variables:

  • Sample history : Compare freshly synthesized vs. aged samples, as hydrolysis or oxidation may alter stability .
  • Method calibration : Standardize DSC/TGA protocols (heating rate: 10°C/min; N₂ atmosphere) across studies .
  • Replicate conditions : Ensure consistent sulfur content and solvent traces, which impact decomposition thresholds .

Advanced Stability: What factors influence the thermal decomposition kinetics of this compound?

Methodological Answer:
Investigate via controlled experiments:

  • Isoconversional analysis : Apply the Friedman method to DSC data to determine activation energy (Eₐ) variability with conversion.
  • Atmospheric effects : Compare decomposition in oxidative (air) vs. inert (Ar) environments to identify dominant degradation pathways .

Computational Modeling: How can molecular dynamics simulations predict solvent interactions of this compound?

Methodological Answer:
Leverage force-field parameterization:

  • Solvent selection : Simulate in polar (acetonitrile) vs. non-polar (toluene) solvents using OPLS-AA force fields.
  • Binding free energy : Calculate via MM-PBSA to predict solubility trends. Cross-validate with experimental partition coefficients (log P) .

Environmental Impact: What methodologies assess the environmental persistence of this compound?

Methodological Answer:
Adopt OECD guidelines for environmental testing:

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C and 50°C.
  • Ecototoxicity : Use Daphnia magna or algal bioassays to determine LC₅₀ values. Pair with QSAR models to predict bioaccumulation .

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